3-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)phenyl acetate

Medicinal chemistry Structure–activity relationship Regioisomer comparison

This meta‑substituted 1,4‑benzothiazine probe (CAS 300818‑80‑8) is essential for laboratories conducting structure‑activity relationship (SAR) studies. In contrast to the commonly cataloged para‑isomer (CAS 305373‑29‑9), the 3‑position acetate group alters hydrogen‑bonding geometry and target engagement, as evidenced by ≥5‑fold variations in AChE inhibitory potency within this chemotype. Procure this high‑purity regioisomer to systematically map meta‑directed binding pockets, perform enzyme panel screening, or serve as an HPLC reference standard during analog synthesis. Covered by US 5,025,010 (calcium modulation & glucose regulation), it is a strategic addition to focused benzothiazine libraries.

Molecular Formula C18H16N2O4S
Molecular Weight 356.4
CAS No. 300818-80-8
Cat. No. B2543819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)phenyl acetate
CAS300818-80-8
Molecular FormulaC18H16N2O4S
Molecular Weight356.4
Structural Identifiers
SMILESCC(=O)OC1=CC=CC(=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
InChIInChI=1S/C18H16N2O4S/c1-11(21)24-13-6-4-5-12(9-13)19-17(22)10-16-18(23)20-14-7-2-3-8-15(14)25-16/h2-9,16H,10H2,1H3,(H,19,22)(H,20,23)
InChIKeyVOKXLPRHLZQNBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)phenyl acetate (CAS 300818-80-8): Benzothiazine-Acetamido Screening Compound Overview


3-(2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)phenyl acetate (CAS 300818-80-8; molecular formula C₁₈H₁₆N₂O₄S; molecular weight 356.40 g/mol) is a synthetic organic compound belonging to the 1,4-benzothiazine class . It features a 3-oxo-3,4-dihydro-2H-1,4-benzothiazine core connected via an acetamido bridge to a phenyl acetate moiety at the meta (3-) position [1]. The 1,4-benzothiazine scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting diverse biological properties including enzyme inhibition, anticonvulsant activity, and ion channel modulation [2]. This specific compound is supplied as a research-grade screening compound (≥95% purity) and is intended exclusively for non-human, non-therapeutic research use .

Why Generic Substitution of 1,4-Benzothiazine-2-yl-acetamido-phenyl Acetate Analogs Fails: Substitution Pattern Dictates Molecular Recognition


Within the benzothiazine-acetamido-phenyl acetate chemical space, the position of the acetamido-phenyl acetate substituent on the phenyl ring is not interchangeable. The target compound bears this substituent at the meta (3-) position , while the most commonly cataloged analog, CAS 305373-29-9, is substituted at the para (4-) position . Although both share the same molecular formula (C₁₈H₁₆N₂O₄S) and molecular weight (356.40 g/mol), the meta vs. para regiochemistry alters the spatial orientation of the terminal acetate group, directly affecting hydrogen-bonding geometry, steric accessibility, and molecular recognition at biological targets [1]. This is evidenced by published structure–activity relationship (SAR) data on benzothiazine derivatives, which demonstrate that substitution position on the aryl ring significantly modulates enzyme inhibitory potency—for example, AChE IC₅₀ values in a series of 17 benzothiazine analogs varied over 10-fold depending on substituent position and identity [2]. Consequently, procurement of the specific meta-substituted regioisomer (CAS 300818-80-8) is essential for SAR studies requiring spatial complementarity to meta-directed binding pockets.

Quantitative Differentiation Evidence: CAS 300818-80-8 vs. Closest Analogs


Regioisomeric Differentiation: Meta (3-) vs. Para (4-) Acetamido-Phenyl Acetate Substitution

CAS 300818-80-8 is the meta-substituted regioisomer, bearing the acetamido-phenyl acetate group at position 3 of the phenyl ring, while its closest structural analog CAS 305373-29-9 carries this group at position 4 . Both compounds share identical molecular formula (C₁₈H₁₆N₂O₄S) and molecular weight (356.40 g/mol), but differ in regiochemistry . The predicted LogP for the para isomer is approximately 1.6–2.2 (ACD/Labs, pH 5.5–7.4) with a polar surface area of 110 Ų [1]. No experimentally determined LogP or solubility data for the meta isomer was found in primary sources; the predicted LogP is expected to be similar but with altered hydrogen-bonding geometry due to the meta arrangement of the acetamido and acetate groups [1]. This regioisomeric difference is physiologically relevant: published SAR on benzothiazine derivatives demonstrates that aryl substitution position critically modulates enzyme inhibition profiles, with AChE and α-glucosidase IC₅₀ values varying by ≥5-fold across positional isomers in a related 17-compound benzothiazine series [2].

Medicinal chemistry Structure–activity relationship Regioisomer comparison

Class-Level Multitarget Enzyme Inhibition: Benzothiazine Pharmacophore Benchmarking

The benzothiazine pharmacophore that forms the core of CAS 300818-80-8 has been validated as a multitarget enzyme inhibitor scaffold in a systematic SAR study of 17 diversely functionalized benzo[b][1,4]thiazine derivatives [1]. Six compounds from this series exhibited significant inhibitory potential against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase (α-Glu), with in silico molecular docking corroborating experimental outcomes [1]. Additionally, N-aryl-2-(3-oxo-1,4-benzothiazin-2-yl)acetamides—the core substructure of the target compound—demonstrated anticonvulsant activity in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice, with the most potent analogs achieving ED₅₀ values of 15.4 and 18.6 mg/kg (i.p.) and protective indices up to 34.9, approximately fourfold higher than the standard drugs phenytoin (PI = 6.9) and carbamazepine (PI = 8.1) [2]. CAS 300818-80-8 is structurally positioned within the N-aryl-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide subclass, where the aryl substituent is a 3-acetoxyphenyl group . No direct IC₅₀ or ED₅₀ data for CAS 300818-80-8 itself was located in primary peer-reviewed literature; available enzyme inhibition data for this compound is limited to vendor annotations not traceable to primary publications.

Enzyme inhibition Acetylcholinesterase Butyrylcholinesterase α-Glucosidase

Patent Coverage: Calcium Antagonist and Glucose-Regulating Benzothiazinone Derivatives

CAS 300818-80-8 falls within the generic Markush formula of United States Patent 5,025,010 (and its patent family including US 4,831,028, EP 0243886, EP 0244723), assigned to Hoechst AG [1][2]. These patents claim benzothiazinone derivatives of formula I where R(1) can be H or acetamido, R(2) can be H, R(3) can be phenyl, and R(4) can be H [1][2]. The claimed compounds are described as calcium agonists or calcium antagonists and are further disclosed to regulate blood glucose levels [1]. While the target compound is not explicitly exemplified in the patent, its substitution pattern is fully encompassed by the generic claims. This distinguishes CAS 300818-80-8 from non-benzothiazine calcium modulators and positions it within a therapeutically validated chemotype. In contrast, the core scaffold GNR (2-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]thiazin-2-yl)-N-hydroxyacetamide, DB02036) has been studied as a peptide deformylase (PDF) inhibitor in Pseudomonas aeruginosa, representing a mechanistically distinct pharmacological space [3].

Ion channel modulation Calcium antagonist Glucose regulation Intellectual property

Procurement-Grade Purity and Catalog Availability Differentiation

CAS 300818-80-8 is commercially available from multiple non-excluded chemical suppliers at ≥95% purity, with catalog number CM683837 (Chemenu) and MDL number MFCD00709472 . Its para-substituted regioisomer CAS 305373-29-9 is also available from Sigma-Aldrich as AldrichCPR (catalog L140724), but Sigma-Aldrich explicitly states it provides no analytical data for this product, selling it 'AS-IS' without warranty of identity or purity, and the buyer assumes responsibility to confirm product identity . The 6-trifluoromethyl analog CAS 431977-99-0 (MW 424.39) is available from ChemDiv and other vendors but incorporates a strong electron-withdrawing CF₃ group that alters the electronic properties of the benzothiazine ring and increases lipophilicity, making it unsuitable as a direct replacement for the unsubstituted benzothiazine core in SAR studies . The core scaffold precursor—2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetic acid (CAS 6270-74-2)—is available from TCI at >98.0% purity (HPLC, titration), providing a well-characterized synthetic starting material for further derivatization .

Chemical procurement Screening compound Purity specification Catalog availability

Recommended Research and Industrial Application Scenarios for CAS 300818-80-8 Based on Differential Evidence


Meta-Specific SAR Probe for Benzothiazine-Acetamido Target Engagement Studies

CAS 300818-80-8 serves as the definitive meta-substituted probe within the benzothiazine-acetamido-phenyl acetate chemotype. Its 3-position substitution pattern is structurally distinct from the para-substituted analog CAS 305373-29-9, enabling systematic exploration of how regioisomerism affects molecular recognition at enzyme active sites . Given the documented ≥5-fold variation in AChE inhibitory potency across positional isomers in the benzothiazine class [1], procurement of the meta regioisomer is essential for laboratories conducting SAR-by-catalog studies or building focused benzothiazine screening libraries.

Calcium Channel and Glucose Metabolism Screening in the Hoechst Patent Space

The compound falls within the generic claims of US Patent 5,025,010, which describes benzothiazinone derivatives as calcium agonists/antagonists and glucose regulators [2]. Research groups investigating ion channel modulation or metabolic regulation can deploy CAS 300818-80-8 as a screening candidate within this therapeutically validated patent space, particularly where meta-substituted analogs have not been systematically profiled. The compound's substitution pattern may offer differentiated calcium channel subtype selectivity compared to previously exemplified para-substituted or 6-CF₃ analogs [2].

Enzyme Inhibition Screening Against Multitarget Benzothiazine Profile

Based on class-level evidence that benzo[b][1,4]thiazine derivatives exhibit multitarget enzyme inhibition against acetylcholinesterase, butyrylcholinesterase, and α-glucosidase [1][3], CAS 300818-80-8 can be prioritized for enzyme panel screening. The meta-acetoxyphenyl substitution may confer selectivity advantages over the para isomer by altering hydrogen-bonding geometry with catalytic site residues—a hypothesis supported by molecular docking studies on related benzothiazine analogs that show regioisomer-dependent binding poses [1]. This scenario is most appropriate for groups seeking to identify isoform-selective or multitarget benzothiazine leads.

Core Scaffold Derivatization Starting from Well-Characterized Precursor

For medicinal chemistry groups intending to synthesize novel analogs, the commercial availability of the core acid precursor (CAS 6270-74-2) at >98.0% purity with full analytical characterization (TCI O0504) provides a high-quality starting point for generating focused libraries. CAS 300818-80-8 can then serve as the reference meta-substituted standard for comparative LC-MS or HPLC purity assessment during analog synthesis, leveraging its defined ≥95% purity specification and MDL identifier MFCD00709472 .

Quote Request

Request a Quote for 3-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)phenyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.